molecular formula C11H11ClN2 B1380876 1-(3-Aminophenyl)pyridin-1-ium chloride CAS No. 117506-55-5

1-(3-Aminophenyl)pyridin-1-ium chloride

Cat. No. B1380876
M. Wt: 206.67 g/mol
InChI Key: INWADBRVXZTPGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Aminophenyl)pyridin-1-ium chloride” is a chemical compound with the molecular formula C11H11ClN2 . It’s a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminophenyl)pyridin-1-ium chloride” consists of a pyridinium ring attached to an aminophenyl group . The compound has a molecular weight of 206.671 Da .

Scientific Research Applications

1. On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites

  • Summary of Application : This research used “1-(3-Aminophenyl)pyridin-1-ium chloride” as a derivatization reagent for the comprehensive mapping of carboxyls and aldehydes in brain tissue sections . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites .
  • Methods of Application : The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes . Sensitive ultrahigh mass resolution MALDI-MS detection and imaging of various carboxyl- and aldehyde-containing endogenous metabolites were performed simultaneously in rodent brain tissue sections .
  • Results or Outcomes : This approach allowed the researchers to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections . They also demonstrated the application of on-tissue derivatization to carboxyls and aldehydes in coronal brain tissue sections of a nonhuman primate Parkinson’s disease model .

2. Synthesis of Pyridinium Sulfonamide Ionic Liquids

  • Summary of Application : In this study, five ionic liquids of pyridinium sulfonamide (ILs) were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .
  • Methods of Application : The synthesized pyridinium sulfonamide ionic liquids have been characterized by spectral studies such as FT-IR, 1 H-NMR, 13 C-NMR and mass spectrometry .
  • Results or Outcomes : The antioxidant, antibacterial, antifungal, anticoagulant and anticancer activity of the synthesized compounds were analyzed . It was observed that C-5 showed excellent activity against oxidation, gram-negative fungi (Aspergillus niger) and coagulation . Additionally, C-1 showed higher activity against bacteria (Escherichia coli and Staphylococcus aureus), gram-positive fungi (Candida albicans) and cancer cells .

Future Directions

The future directions of research involving “1-(3-Aminophenyl)pyridin-1-ium chloride” could include its potential applications in various fields. For instance, a related compound, AMPP, has been used for on-tissue chemical derivatization for comprehensive mapping of brain carboxyl and aldehyde metabolites .

properties

IUPAC Name

3-pyridin-1-ium-1-ylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWADBRVXZTPGN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)pyridin-1-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminophenyl)pyridin-1-ium chloride
Reactant of Route 2
1-(3-Aminophenyl)pyridin-1-ium chloride
Reactant of Route 3
1-(3-Aminophenyl)pyridin-1-ium chloride
Reactant of Route 4
1-(3-Aminophenyl)pyridin-1-ium chloride
Reactant of Route 5
1-(3-Aminophenyl)pyridin-1-ium chloride
Reactant of Route 6
1-(3-Aminophenyl)pyridin-1-ium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.